4,4,6-trimethyl-1H-pyrimidin-2-amine;2,4,6-trinitrophenol
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Overview
Description
4,4,6-trimethyl-1H-pyrimidin-2-amine;2,4,6-trinitrophenol is a compound that combines two distinct chemical entities: a pyrimidine derivative and a nitrophenol derivative The pyrimidine derivative, 4,4,6-trimethyl-1H-pyrimidin-2-amine, is known for its applications in medicinal chemistry and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,6-trimethyl-1H-pyrimidin-2-amine typically involves the condensation of appropriate aldehydes or ketones with guanidine derivatives under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide.
For 2,4,6-trinitrophenol, the synthesis involves the nitration of phenol using a mixture of concentrated sulfuric acid and nitric acid. The reaction is highly exothermic and requires careful temperature control to prevent runaway reactions.
Industrial Production Methods
Industrial production of 4,4,6-trimethyl-1H-pyrimidin-2-amine involves large-scale condensation reactions in batch or continuous reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters.
The industrial production of 2,4,6-trinitrophenol involves the nitration of phenol in large reactors with efficient cooling systems to manage the exothermic nature of the reaction. The product is then purified through crystallization and filtration processes.
Chemical Reactions Analysis
Types of Reactions
4,4,6-trimethyl-1H-pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.
2,4,6-trinitrophenol primarily undergoes:
Nitration: Further nitration can occur under controlled conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like iron and hydrochloric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrimidines.
Scientific Research Applications
4,4,6-trimethyl-1H-pyrimidin-2-amine has significant applications in medicinal chemistry, particularly in the development of antiviral and anticancer agents. It is also used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
2,4,6-trinitrophenol is used in the manufacture of dyes, explosives, and as a reagent in chemical analysis. It has applications in the synthesis of picrate salts, which are used in various analytical techniques.
Mechanism of Action
The mechanism of action of 4,4,6-trimethyl-1H-pyrimidin-2-amine involves its interaction with specific enzymes or receptors in biological systems. It can inhibit or activate certain pathways, leading to its therapeutic effects. The molecular targets include kinases and other regulatory proteins involved in cell signaling.
2,4,6-trinitrophenol exerts its effects through its explosive properties, which involve rapid decomposition and release of gases. In biological systems, it can act as a potent oxidizing agent, leading to cellular damage.
Comparison with Similar Compounds
Similar Compounds
4,6-diphenylpyrimidin-2-amine: Known for its anticancer properties.
4-chloro-6-methyl-2-pyrimidinamine: Used as a nitrification inhibitor.
4-methyl-6-phenylpyrimidin-2-amine: Used in various organic synthesis applications.
Uniqueness
4,4,6-trimethyl-1H-pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination with 2,4,6-trinitrophenol further enhances its versatility in various applications.
Properties
CAS No. |
53073-82-8 |
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Molecular Formula |
C13H16N6O7 |
Molecular Weight |
368.30 g/mol |
IUPAC Name |
4,4,6-trimethyl-1H-pyrimidin-2-amine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C7H13N3.C6H3N3O7/c1-5-4-7(2,3)10-6(8)9-5;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h4H,1-3H3,(H3,8,9,10);1-2,10H |
InChI Key |
OJXTXWNBSYDXHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N=C(N1)N)(C)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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